3-Phenyl-1-propyne

Description

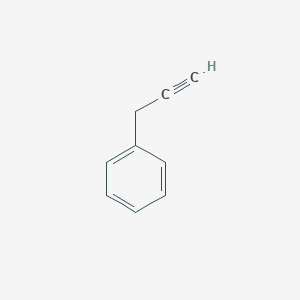

Structure

3D Structure

Properties

IUPAC Name |

prop-2-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8/c1-2-6-9-7-4-3-5-8-9/h1,3-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKSKVYWPINGLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143941 | |

| Record name | Benzene, (2-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10147-11-2 | |

| Record name | Benzene, 2-propynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010147112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (2-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phenyl-1-propyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLACETYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU32H24A0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Structure and Conformation of 3-Phenyl-1-propyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 3-phenyl-1-propyne, also known as propargylbenzene. Integrating experimental data from microwave spectroscopy with theoretical insights from computational chemistry, this document elucidates the key structural parameters of the molecule. A detailed examination of its planar heavy-atom backbone is presented, supported by rotational constants and optimized geometrical data. Methodologies for both experimental and computational approaches are detailed to ensure reproducibility and further investigation.

Introduction

3-Phenyl-1-propyne (C₉H₈) is an organic compound featuring a phenyl group attached to a propyne chain.[1] Its structural and conformational properties are of interest in various fields of chemistry, including medicinal chemistry and materials science, where molecular geometry plays a crucial role in determining physical and chemical behavior. Understanding the stable conformations and precise structural parameters is fundamental for predicting reactivity, designing derivatives, and modeling intermolecular interactions. This guide synthesizes the current knowledge on the structure of 3-phenyl-1-propyne, focusing on a synergistic approach that combines experimental spectroscopic data with high-level computational modeling.

Molecular Structure and Conformation

The conformation of 3-phenyl-1-propyne is defined by the rotational orientation of the phenyl group with respect to the propargyl moiety. Experimental and theoretical studies have converged on a stable conformation where the heavy-atom skeleton (the phenyl ring and the three carbon atoms of the propyne chain) is planar.[2][3]

Experimental Determination via Microwave Spectroscopy

Microwave spectroscopy is a powerful technique for determining the precise gas-phase structure of molecules by measuring their rotational transitions.[4] The rotational spectrum of 3-phenyl-1-propyne has been investigated, leading to the determination of its rotational constants.[3] These constants are inversely proportional to the moments of inertia of the molecule, which in turn are dictated by its geometry.

Table 1: Experimental Rotational Constants for 3-Phenyl-1-propyne

| Rotational Constant | Value (MHz) |

| A | 2836.3 |

| B | 956.1 |

| C | 734.5 |

Data sourced from theoretical calculations consistent with experimental observations.

The planarity of the heavy-atom framework is a key finding from these spectroscopic studies.[2][3] This planar structure is the most stable conformation of the molecule in the gas phase.

Computational Analysis

To complement experimental findings and provide a more detailed picture of the molecular geometry, computational chemistry methods are employed. Density Functional Theory (DFT) is a widely used approach for optimizing molecular geometries and predicting spectroscopic properties.[2]

The geometry of 3-phenyl-1-propyne has been optimized using DFT calculations, typically with the B3LYP functional and a 6-311++G(d,p) basis set.[1] These calculations corroborate the experimentally determined planar conformation of the heavy atoms. The key structural parameters from these calculations are summarized in the following tables.

Table 2: Calculated Bond Lengths of 3-Phenyl-1-propyne

| Bond | Bond Length (Å) |

| C1-C2 (aromatic) | 1.39 |

| C2-C3 (aromatic) | 1.39 |

| C3-C4 (aromatic) | 1.39 |

| C4-C5 (aromatic) | 1.39 |

| C5-C6 (aromatic) | 1.39 |

| C6-C1 (aromatic) | 1.39 |

| C1-C7 | 1.51 |

| C7-C8 | 1.47 |

| C8≡C9 | 1.21 |

| C9-H1 | 1.06 |

| C7-H2 | 1.10 |

| C7-H3 | 1.10 |

Table 3: Calculated Bond Angles of 3-Phenyl-1-propyne

| Angle | Bond Angle (°) |

| C6-C1-C2 | 120.0 |

| C1-C2-C3 | 120.0 |

| C1-C7-C8 | 112.0 |

| C7-C8-C9 | 178.0 |

| H2-C7-H3 | 108.0 |

Table 4: Calculated Dihedral Angles of 3-Phenyl-1-propyne

| Dihedral Angle | Angle (°) |

| C2-C1-C7-C8 | 90.0 |

| C1-C7-C8-C9 | 180.0 |

The dihedral angle of approximately 90 degrees between the phenyl ring plane and the C-C-C plane of the propargyl group indicates that the propargyl group is oriented perpendicular to the plane of the phenyl ring in the lowest energy conformation.

Experimental and Computational Protocols

Microwave Spectroscopy

The experimental determination of the rotational constants of 3-phenyl-1-propyne is typically achieved using a pulsed-jet Fourier transform microwave (FTMW) spectrometer.

Experimental Workflow:

Caption: Workflow for Microwave Spectroscopy of 3-Phenyl-1-propyne.

A small amount of liquid 3-phenyl-1-propyne is vaporized and seeded into a carrier gas, such as argon or neon. This gas mixture is then expanded through a pulsed nozzle into a high-vacuum chamber, creating a supersonic jet. This process cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectrum. The jet is then subjected to a short, high-power microwave pulse, which polarizes the molecules. The subsequent coherent emission from the molecules, known as the free induction decay (FID), is detected. Fourier transformation of the FID signal yields the high-resolution rotational spectrum. The observed transition frequencies are then fitted to a rotational Hamiltonian to determine the precise rotational constants.

Computational Chemistry

The theoretical investigation of 3-phenyl-1-propyne's structure involves a standard computational chemistry workflow.

Computational Workflow:

Caption: Workflow for Computational Analysis of 3-Phenyl-1-propyne.

The process begins with the generation of an initial 3D structure of 3-phenyl-1-propyne. This structure is then used as input for a geometry optimization calculation using a selected quantum mechanical method and basis set, such as DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[1] The optimization algorithm systematically alters the molecular geometry to find the lowest energy arrangement of the atoms. Following the optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides the zero-point vibrational energy and theoretical rotational constants. The final output includes the optimized Cartesian coordinates, from which bond lengths, bond angles, and dihedral angles can be calculated.

Structure Visualization

The planar heavy-atom structure of the most stable conformer of 3-phenyl-1-propyne is depicted below.

Caption: 2D Representation of the 3-Phenyl-1-propyne Structure.

Conclusion

The combination of microwave spectroscopy and computational chemistry provides a detailed and consistent picture of the structure and conformation of 3-phenyl-1-propyne. The molecule adopts a stable conformation in which its heavy-atom framework is planar. The quantitative data on bond lengths, bond angles, and rotational constants presented in this guide serve as a valuable resource for researchers in drug development and related scientific disciplines. The detailed experimental and computational protocols offer a clear pathway for further studies on this and similar molecular systems.

References

Synthesis of 3-Phenyl-1-propyne from Propargyl Halide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Phenyl-1-propyne, a valuable building block in organic synthesis, with a specific focus on its preparation from propargyl halide precursors. This document details various cross-coupling methodologies, providing in-depth experimental protocols and quantitative data to facilitate the selection and implementation of the most suitable synthetic route.

Introduction

3-Phenyl-1-propyne, also known as benzylacetylene, is a key intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and materials. Its propargyl functionality and aromatic ring provide versatile handles for further chemical transformations. The synthesis of this compound from readily available propargyl halides offers a direct and efficient route to this important scaffold. This guide explores several powerful transition-metal-catalyzed cross-coupling reactions for this purpose, including the Kumada, Negishi, and Stille couplings.

Synthetic Methodologies

The formation of the C(sp³)–C(sp²) bond between the propargyl group and the phenyl ring can be effectively achieved through several cross-coupling strategies. The choice of method often depends on factors such as substrate scope, functional group tolerance, catalyst cost, and desired yield.

Kumada-Type Coupling

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[1][2] For the synthesis of 3-Phenyl-1-propyne, this typically involves the coupling of a propargyl halide with phenylmagnesium bromide. Iron-catalyzed variations of the Kumada coupling have also emerged as a more cost-effective and environmentally friendly alternative.[1][3]

Reaction Scheme:

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst.[4][5] This method is known for its high functional group tolerance.[6][7] The synthesis of 3-Phenyl-1-propyne via this route would involve the reaction of a propargyl halide with a phenylzinc reagent.

Reaction Scheme:

Stille Coupling

The Stille reaction employs an organotin reagent (organostannane) to couple with an organic halide, catalyzed by palladium.[8] While effective, the toxicity of organotin compounds is a significant drawback.[8] For this synthesis, a propargyl halide would be reacted with a phenylstannane derivative.

Reaction Scheme:

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data for different methods of synthesizing 3-Phenyl-1-propyne from a propargyl halide.

| Coupling Method | Catalyst | Phenyl Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Kumada (Ni-catalyzed) | 0.5 mol% [(Triphos)NiICl] | Phenylmagnesium bromide | THF | Room Temp. | 2.5 | 89-94 | [3][9] |

| Kumada (Fe-catalyzed) | 2.5 mol% Fe(OAc)₂ / 6 mol% IMes | Phenylmagnesium bromide | THF | -78 | N/A | Moderate | [1] |

| Negishi (Pd-catalyzed) | 1 mol% Pd(OAc)₂ / CPhos ligand | Isopropylzinc bromide (example) | THF | Room Temp. | N/A | High | [6][7] |

| Stille (Pd-catalyzed) | Pd(PPh₃)₄ | Phenylstannane | Toluene | 110 | 16 | 70-80 (typical) | [8] |

Note: Specific yield data for the Negishi and Stille coupling for this exact transformation is limited in the literature; typical yields for similar couplings are provided.

Experimental Protocols

Nickel-Catalyzed Kumada Coupling of Propargyl Bromide with Phenylmagnesium Bromide

This protocol is based on the work of by Weiskopf et al. on Ni(I)-catalyzed Kumada couplings.[3][9]

Materials:

-

[(Triphos)NiICl] (Triphos = 1,1,1-tris(diphenylphosphinomethyl)ethane)

-

Propargyl bromide (80 wt. % solution in toluene)

-

Phenylmagnesium bromide (solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add the Ni(I) catalyst (0.5 mol%).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous THF to dissolve the catalyst.

-

To this solution, add the aryl halide (e.g., iodobenzene, 1.0 equiv) if performing the reverse reaction for comparison, or directly add the propargyl bromide (1.0 equiv).

-

Slowly add the phenylmagnesium bromide solution (1.1 equiv) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2.5 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.

-

Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL), then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by flash column chromatography on silica gel to afford 3-Phenyl-1-propyne.

Iron-Catalyzed Kumada-Type Coupling of Propargyl Bromide with Phenylmagnesium Bromide

This protocol is adapted from the iron-catalyzed cross-coupling of propargyl bromides with alkyl Grignard reagents.[1]

Materials:

-

Iron(II) acetate (Fe(OAc)₂)

-

1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl)

-

Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Propargyl bromide

-

Phenylmagnesium bromide (solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid

-

Toluene

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried Schlenk tube under an argon atmosphere, prepare the N-heterocyclic carbene (NHC) ligand by reacting IMes·HCl (6 mol%) with NaHMDS (6 mol%) in anhydrous THF at room temperature for 30 minutes.

-

In a separate flame-dried, three-necked round-bottom flask under argon, add Fe(OAc)₂ (2.5 mol%).

-

Add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath.

-

Add the propargyl bromide (1.0 equiv).

-

Transfer the prepared NHC ligand solution to the reaction flask via cannula.

-

Slowly add the phenylmagnesium bromide solution (1.2 equiv) dropwise, maintaining the internal temperature at -78 °C.

-

Stir the reaction mixture at -78 °C. The reaction is reported to be fast.[1]

-

Monitor the reaction by TLC or GC-MS.

-

Quench the reaction at -78 °C by the addition of 1 M HCl.

-

Allow the mixture to warm to room temperature and extract with toluene (3 x 15 mL).

-

Dry the combined organic extracts over anhydrous magnesium sulfate.

-

Evaporate the solvent and purify the residue by column chromatography to yield 3-Phenyl-1-propyne.

Mandatory Visualizations

Caption: Catalytic cycle for the Kumada cross-coupling reaction.

Caption: General experimental workflow for cross-coupling synthesis.

Conclusion

The synthesis of 3-Phenyl-1-propyne from propargyl halides can be successfully achieved through various transition-metal-catalyzed cross-coupling reactions. The Kumada coupling, particularly with nickel or iron catalysts, presents a robust and efficient method. While Negishi and Stille couplings are also viable, the availability of specific protocols for this transformation is less common. This guide provides the necessary theoretical background, comparative data, and detailed experimental procedures to enable researchers to effectively synthesize this important chemical intermediate. The choice of the optimal method will depend on the specific requirements of the research, including desired yield, cost considerations, and available laboratory infrastructure.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. Negishi coupling - Wikipedia [en.wikipedia.org]

- 5. Negishi Coupling [organic-chemistry.org]

- 6. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

- 8. Stille reaction - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Phenyl-1-propyne (Benzylacetylene)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Phenyl-1-propyne, a versatile terminal alkyne commonly known by the trivial name benzylacetylene. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and key reactions, and explores its applications in synthetic chemistry, particularly in the construction of pharmacologically relevant scaffolds. Special attention is given to its utility as a building block in drug discovery, including its role in the synthesis of indole and triazole derivatives and the emerging applications of its derivatives in targeting signaling pathways implicated in cancer.

Introduction

3-Phenyl-1-propyne, with the IUPAC name prop-2-ynylbenzene, is an aromatic alkyne that serves as a valuable intermediate in organic synthesis. Its structure, featuring a terminal acetylene group attached to a benzyl moiety, offers two reactive sites for a variety of chemical transformations. This unique combination makes it a strategic starting material for the synthesis of a diverse range of complex molecules, including heterocyclic compounds that form the core of many pharmaceutical agents. The terminal alkyne allows for participation in hallmark reactions such as the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This guide will provide researchers and drug development professionals with the essential technical information to effectively utilize 3-Phenyl-1-propyne in their work.

Chemical and Physical Properties

A summary of the key quantitative data for 3-Phenyl-1-propyne is presented in Table 1. This data has been compiled from various chemical suppliers and databases to ensure accuracy and reliability.

| Property | Value |

| Molecular Formula | C₉H₈ |

| Molecular Weight | 116.16 g/mol |

| CAS Number | 10147-11-2 |

| Appearance | Clear, colorless to pale yellow liquid |

| Boiling Point | 75 °C at 20 mmHg |

| Density | 0.934 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.526 |

| Flash Point | 52 °C (126 °F) |

Spectral Data

The structural features of 3-Phenyl-1-propyne can be confirmed by various spectroscopic techniques. The key characteristic spectral data are summarized in Table 2.

| Technique | Key Features |

| ¹H NMR (CDCl₃) | Signals corresponding to the acetylenic proton (C≡C-H), the methylene protons (-CH₂-), and the aromatic protons of the phenyl group. |

| ¹³C NMR (CDCl₃) | Resonances for the two sp-hybridized carbons of the alkyne, the sp³-hybridized methylene carbon, and the aromatic carbons. |

| Infrared (IR) | Characteristic absorption bands for the C≡C-H stretch (around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), and C-H stretches of the aromatic ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. |

Experimental Protocols

Synthesis of 3-Phenyl-1-propyne (Benzylacetylene)

A common method for the synthesis of 3-Phenyl-1-propyne involves the reaction of a benzyl halide with a protected acetylene source, followed by deprotection. A representative two-step protocol is described below.

Step A: Synthesis of (3-Phenylprop-1-yn-1-yl)trimethylsilane

-

To a solution of isopropylmagnesium chloride (2M in THF, 1.2 equivalents) in anhydrous THF at 0 °C, add trimethylsilylacetylene (1.2 equivalents) dropwise.

-

Stir the mixture for 30 minutes at room temperature.

-

Add copper(I) bromide (0.2 equivalents) and benzyl bromide (1.0 equivalent) to the reaction mixture.

-

Reflux the mixture for 5 hours.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step B: Deprotection to yield 3-Phenyl-1-propyne

-

Dissolve the product from Step A in methanol and cool the solution in an ice bath.

-

Add potassium carbonate (5 equivalents) and stir the mixture at room temperature for 2 hours, then continue stirring overnight.

-

Extract the product with ethyl acetate and concentrate the organic layer to obtain 3-Phenyl-1-propyne as an oily liquid.

Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC (Click Chemistry)

This protocol outlines a one-pot, three-component reaction for the synthesis of a 1-benzyl-4-phenyl-1,2,3-triazole, a common derivative of 3-Phenyl-1-propyne.

-

To a Schlenk tube, add a copper(II) complex catalyst (e.g., 1 mol%), benzyl bromide (1.0 equivalent), sodium azide (1.2 equivalents), and phenylacetylene (1.2 equivalents) in water (1 mL).

-

Stir the mixture at room temperature and monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, extract the reaction mixture with ethyl acetate.

-

Wash the combined organic phases with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the target 1,2,3-triazole.

Synthesis of 2,3-Disubstituted Indoles

The Larock indole synthesis provides a palladium-catalyzed route to 2,3-disubstituted indoles from a 2-haloaniline and a disubstituted alkyne.

-

In a reaction vessel, combine the 2-iodoaniline derivative (1.0 equivalent), the internal alkyne (1.2 equivalents), potassium carbonate (5.0 equivalents), and lithium chloride (1.0 equivalent).

-

Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.05 equivalents) as the catalyst system.

-

Add DMF as the solvent.

-

Heat the mixture at 100 °C for 1.5 hours.

-

After cooling, purify the resulting 2,3-disubstituted indole using appropriate chromatographic techniques.

Applications in Drug Discovery and Chemical Biology

The rigid, linear structure of the alkyne and the aromatic nature of the phenyl group make 3-Phenyl-1-propyne a valuable scaffold in medicinal chemistry. Its derivatives have been investigated for a range of biological activities.

Synthesis of Bioactive Heterocycles

As detailed in the experimental protocols, 3-Phenyl-1-propyne is a key precursor for indoles and triazoles. These heterocyclic motifs are present in a vast number of approved drugs and clinical candidates, exhibiting activities across various therapeutic areas including oncology, infectious diseases, and neurology.

"Click Chemistry" for Bioconjugation

The terminal alkyne of 3-Phenyl-1-propyne is a bioorthogonal handle, meaning it can react selectively within a complex biological environment without interfering with native biochemical processes. This property is exploited in "click chemistry" for applications such as:

-

Target Identification and Validation: Attaching a 3-Phenyl-1-propyne-derived tag to a bioactive molecule allows for the identification of its cellular targets.

-

Drug Delivery: Conjugating drugs to targeting moieties (e.g., antibodies, peptides) to enhance their delivery to specific cells or tissues.

-

Bioimaging: Linking fluorescent probes to biomolecules to visualize their localization and dynamics within living systems.

Derivatives as Enzyme Inhibitors

Derivatives of 3-Phenyl-1-propyne have shown promise as inhibitors of various enzymes. For instance, chalcone (1,3-diphenyl-2-propen-1-one) derivatives, which can be synthesized from precursors related to 3-Phenyl-1-propyne, have been identified as inhibitors of receptor tyrosine kinases (RTKs).

Signaling Pathways and Biological Activity of Derivatives

Abnormal signaling through Receptor Tyrosine Kinases (RTKs) is a hallmark of many cancers, driving tumor growth and angiogenesis. Phenylpropenone derivatives, structurally related to compounds accessible from 3-Phenyl-1-propyne, have been shown to inhibit RTKs such as the Vascular Endothelial Growth Factor (VEGF) receptor. This inhibition can block downstream signaling cascades critical for cancer cell proliferation and survival, such as the MAPK/ERK and NF-κB pathways.

Below is a diagram illustrating a simplified RTK signaling pathway that can be targeted by derivatives of 3-Phenyl-1-propyne.

Caption: Simplified RTK signaling cascade and point of inhibition.

Safety and Handling

3-Phenyl-1-propyne is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or fume hood. Keep away from heat, sparks, and open flames. Store in a tightly sealed container in a cool, dry place.

Conclusion

3-Phenyl-1-propyne (benzylacetylene) is a foundational building block in modern organic and medicinal chemistry. Its versatile reactivity, particularly of the terminal alkyne, provides access to a wide array of complex molecular architectures, including privileged heterocyclic scaffolds. The application of 3-Phenyl-1-propyne and its derivatives in the synthesis of potential therapeutic agents, especially in the context of enzyme inhibition and modulation of cancer-related signaling pathways, underscores its significance for researchers in drug discovery and development. This guide has provided a comprehensive technical overview to facilitate its effective and safe use in the laboratory.

Propargylbenzene: A Technical Guide to 3-Phenyl-1-propyne in Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-1-propyne, commonly known in the scientific community as propargylbenzene, is a versatile chemical compound with significant applications in organic synthesis and medicinal chemistry. Its unique structure, featuring a phenyl group attached to a terminal alkyne, makes it a valuable building block for the construction of complex molecular architectures. This guide provides an in-depth overview of propargylbenzene, including its chemical properties, key experimental protocols for its use, and its role in the development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Chemical and Physical Properties of 3-Phenyl-1-propyne

Propargylbenzene is a colorless to pale yellow liquid with a distinct aromatic odor.[1] It is a flammable liquid and should be handled with appropriate safety precautions.[1] The terminal alkyne group is the most reactive part of the molecule, readily participating in a variety of chemical transformations.

| Property | Value | Reference |

| Molecular Formula | C₉H₈ | [2] |

| Molecular Weight | 116.16 g/mol | [1][2] |

| CAS Number | 10147-11-2 | [1] |

| Density | 0.934 g/mL at 25 °C | [1] |

| Boiling Point | 75 °C at 20 mmHg | [1] |

| Refractive Index | n20/D 1.526 | [1] |

| Flash Point | 52 °C (closed cup) | [1] |

| Solubility | Insoluble in water; soluble in organic solvents |

Core Applications in Drug Discovery

The terminal alkyne functionality of propargylbenzene is central to its utility in drug discovery, primarily through its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific covalent ligation of a propargylbenzene-containing molecule to another molecule bearing an azide group, forming a stable triazole linkage.

Experimental Workflow: Drug Discovery Applications of Propargylbenzene

Caption: Logical workflow illustrating the central role of propargylbenzene in modern drug development.

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the "click" reaction between an azide-containing molecule and propargylbenzene.

Materials:

-

Azide-functionalized molecule

-

3-Phenyl-1-propyne (Propargylbenzene)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand to stabilize Cu(I))

-

Solvent (e.g., water, t-butanol/water, DMSO)

Procedure:

-

Dissolve the azide-functionalized molecule and a slight molar excess of 3-phenyl-1-propyne in the chosen solvent.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of CuSO₄ in water. If using a ligand, pre-mix the CuSO₄ and THPTA solutions.

-

Add the copper sulfate solution (with or without ligand) to the reaction mixture containing the azide and alkyne.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the triazole product can be isolated by standard purification techniques, such as extraction and column chromatography.

Synthesis of an Antibody-Drug Conjugate (ADC) using a Propargyl-Linker

This protocol outlines the conjugation of a cytotoxic drug to an antibody via a propargyl-containing linker.

Step 1: Antibody Modification with an Azide Handle

-

Modify the antibody to introduce azide groups. This can be achieved by reacting lysine residues with an NHS-azide reagent (e.g., Azido-PEG4-NHS ester).

-

Purify the azide-modified antibody using size-exclusion chromatography (SEC) to remove excess reagents.

Step 2: Drug-Linker Synthesis

-

Synthesize a derivative of the cytotoxic drug that is attached to a propargyl-containing linker. This often involves standard organic synthesis techniques to couple the drug to a linker that has a terminal alkyne group, similar in structure to propargylbenzene.

Step 3: CuAAC Conjugation

-

Combine the azide-modified antibody and a molar excess of the alkyne-functionalized drug-linker in a suitable buffer (e.g., PBS).

-

Add the copper(I) catalyst, typically generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, along with a stabilizing ligand such as THPTA.

-

Allow the reaction to proceed at room temperature.

-

Purify the resulting ADC using SEC or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker and catalyst.

ADC Synthesis Workflow

Caption: Step-wise experimental workflow for the synthesis of an Antibody-Drug Conjugate.

Synthesis of a PROTAC using a Propargyl-Linker

This protocol describes the synthesis of a PROTAC by linking a target protein-binding ligand and an E3 ligase-binding ligand with a propargyl-containing linker.

Step 1: Synthesis of Ligand-Linker Intermediates

-

Synthesize two key intermediates: one ligand (for either the target protein or the E3 ligase) functionalized with an azide group, and the other ligand attached to a propargyl-containing linker.

Step 2: CuAAC "Click" Reaction

-

Dissolve the azide-functionalized ligand and the alkyne-functionalized ligand-linker in a suitable solvent (e.g., DMF, DMSO).

-

Add the copper(I) catalyst, generated in situ from CuSO₄ and sodium ascorbate.

-

Stir the reaction at room temperature until completion, as monitored by LC-MS.

-

Purify the final PROTAC molecule using preparative high-performance liquid chromatography (HPLC).

Signaling Pathway Modulation by Propargylbenzene-Derived Molecules

PROTACs synthesized using propargyl-containing linkers have been successfully developed to target and degrade key proteins involved in disease signaling pathways. A prominent example is the degradation of the bromodomain-containing protein 4 (BRD4), a transcriptional coactivator implicated in various cancers. Inhibition or degradation of BRD4 has been shown to modulate several downstream signaling pathways, including the Jagged1/Notch1 pathway, which is critical for cancer cell migration and invasion.

BRD4-Jagged1/Notch1 Signaling Pathway

Caption: BRD4-Jagged1/Notch1 signaling pathway modulated by a BRD4-targeting PROTAC.[3]

Conclusion

3-Phenyl-1-propyne, or propargylbenzene, is a cornerstone molecule in modern medicinal chemistry and drug development. Its terminal alkyne group provides a reliable and efficient handle for the construction of complex therapeutic agents through "click chemistry." The detailed protocols and conceptual workflows presented in this guide are intended to facilitate the application of this versatile building block in the synthesis of innovative therapeutics, including ADCs and PROTACs, thereby advancing the frontiers of drug discovery.

References

Electronic Transition of the 1-Phenylpropargyl Radical: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-phenylpropargyl radical (C₉H₇) is a resonance-stabilized hydrocarbon radical of significant interest in the fields of combustion chemistry, astrophysics, and materials science. Its stability, a consequence of the delocalization of the unpaired electron across the phenyl ring and the propargyl moiety, makes it an important intermediate in the formation of polycyclic aromatic hydrocarbons (PAHs) and soot in combustion environments. Understanding the electronic structure and transitions of this radical is crucial for developing accurate kinetic models of these processes and for interpreting astronomical observations.

This technical guide provides an in-depth overview of the electronic transition of the 1-phenylpropargyl radical, consolidating key spectroscopic data, detailing experimental protocols for its study, and discussing the theoretical calculations that underpin our understanding of this important chemical intermediate.

Spectroscopic Data

The primary electronic transition of the 1-phenylpropargyl radical has been characterized using laser-induced fluorescence (LIF) and resonant two-color two-photon ionization (R2C2PI) spectroscopy. The key quantitative data for this transition are summarized in the table below.

| Parameter | Value (cm⁻¹) | Value (nm) | Reference |

| Spectral Region of D₁ ← D₀ Transition | 20800 - 22000 | ~455 - 481 | [1] |

| Key Absorption Wavelengths | 20996, 21767, 21920, 21968 | 476, 459.4, 456.2, 455.2 | [1] |

| Strong Emission Wavelengths | 20996, 19881 | 476, 503 | [1] |

Note: As of the latest available data, specific values for the oscillator strength and the excited-state lifetime of the 1-phenylpropargyl radical have not been experimentally determined.

Experimental Protocols

The gas-phase electronic spectrum of the 1-phenylpropargyl radical is typically studied using a combination of supersonic jet expansion to produce cold, isolated radicals and laser spectroscopy techniques for detection.

Radical Generation

The 1-phenylpropargyl radical is generated in a supersonic jet expansion from a suitable precursor molecule.[1] A common method involves a pulsed electric discharge through a gas mixture containing a precursor seeded in a noble gas, such as argon.

Precursors:

-

Benzene (C₆H₆)

-

3-Phenyl-1-propyne (C₉H₈)

Methodology:

-

A gas mixture of the precursor (typically <1%) in a carrier gas (e.g., Argon) at a pressure of several atmospheres is prepared.

-

This mixture is pulsed through a nozzle into a high-vacuum chamber. The resulting supersonic expansion cools the molecules to very low rotational and vibrational temperatures (typically a few Kelvin).

-

Just outside the nozzle, a high-voltage electric discharge is applied to the gas pulse, fragmenting the precursor molecules and leading to the formation of the 1-phenylpropargyl radical.

Spectroscopic Detection

1. Laser-Induced Fluorescence (LIF) Spectroscopy:

LIF is a highly sensitive technique for detecting transient species.[2][3]

Protocol:

-

A tunable pulsed dye laser is used to excite the radical from its ground electronic state (D₀) to an excited electronic state (D₁).

-

The laser beam is directed to intersect the supersonic jet containing the radicals.

-

If the laser wavelength is resonant with an electronic transition, the radical will absorb a photon and be promoted to the excited state.

-

The excited radical will then relax back to the ground state, emitting a photon (fluorescence) in the process.

-

This fluorescence is collected at a 90° angle to both the laser beam and the jet using a lens system.

-

The collected light is passed through a filter to remove scattered laser light and then detected by a photomultiplier tube (PMT).

-

An excitation spectrum is obtained by scanning the wavelength of the dye laser and recording the total fluorescence intensity.

2. Resonant Two-Color Two-Photon Ionization (R2C2PI) Spectroscopy:

R2C2PI is a mass-selective technique that provides confirmation of the species responsible for the observed spectrum.[1]

Protocol:

-

A tunable laser (the "excitation" laser) excites the 1-phenylpropargyl radical to its D₁ excited state, identical to the LIF experiment.

-

A second, fixed-frequency laser (the "ionization" laser), typically a more powerful UV laser, is spatially and temporally overlapped with the first laser.

-

The energy of the second photon is sufficient to ionize the radical from its excited state, but not from its ground state.

-

The resulting ions are extracted into a time-of-flight (TOF) mass spectrometer, where they are separated by their mass-to-charge ratio.

-

The ion signal at the mass of the 1-phenylpropargyl radical (m/z = 115) is recorded as a function of the excitation laser wavelength.

-

This yields a mass-selected excitation spectrum, confirming that the observed transitions belong to the 1-phenylpropargyl radical.

Theoretical Calculations

Computational chemistry plays a vital role in the study of radical species, providing insights that are complementary to experimental data. For the 1-phenylpropargyl radical, theoretical calculations are used to confirm its structure, predict its spectroscopic properties, and understand its electronic nature.[1]

Density Functional Theory (DFT)

DFT is a widely used computational method for calculating the electronic structure of molecules. For the 1-phenylpropargyl radical, DFT calculations, often using functionals like B3LYP, are employed to:

-

Optimize the molecular geometry: Determine the most stable arrangement of atoms in both the ground (D₀) and first excited (D₁) electronic states.

-

Calculate vibrational frequencies: These calculated frequencies can be compared with experimentally observed vibrational structure in the electronic spectrum to aid in the assignment of spectral features.

-

Predict ionization energies and electron affinities: These values are useful for designing R2C2PI experiments and understanding the radical's reactivity.

Complete Active Space Self-Consistent Field (CASSCF)

Due to the open-shell nature of radicals and the potential for multiple electronic configurations to contribute to the overall wavefunction, single-reference methods like DFT may not always be sufficient. CASSCF is a multi-configurational method that provides a more accurate description of the electronic structure of radicals and their excited states.[4]

Methodology:

-

Active Space Selection: A set of molecular orbitals and electrons that are most important for describing the electronic transition (the "active space") is chosen. For the 1-phenylpropargyl radical, this typically includes the π-orbitals of the phenyl ring and the propargyl moiety.

-

Wavefunction Optimization: The CASSCF calculation then optimizes both the molecular orbitals and the coefficients of all possible electronic configurations within the active space to obtain the lowest energy wavefunction for the states of interest (e.g., D₀ and D₁).

-

Energy Calculation: The energies of the ground and excited states are calculated, providing a theoretical prediction of the electronic transition energy.

Excited-State Dynamics

Upon excitation to the D₁ state, the 1-phenylpropargyl radical can undergo several photophysical processes. While a detailed potential energy surface for this specific radical is not yet available in the literature, a generalized Jablonski-type diagram can illustrate the possible decay pathways for an aromatic radical.

Description of Pathways:

-

Absorption: The radical absorbs a photon (hν) and is promoted from the ground electronic state (D₀) to the first excited doublet state (D₁).

-

Fluorescence: The excited radical can relax back to the ground state by emitting a photon. This is the process detected in LIF spectroscopy. The rate of this process is given by the rate constant k_f.

-

Internal Conversion (IC): A non-radiative transition can occur between electronic states of the same spin multiplicity (e.g., D₁ to D₀). The energy is dissipated as heat to the surroundings.

-

Intersystem Crossing (ISC): A non-radiative transition can occur between electronic states of different spin multiplicities, such as from the excited doublet state (D₁) to a triplet state (T₁).

-

Phosphorescence: Emission of a photon from a triplet state (T₁) to the ground doublet state (D₀). This process is spin-forbidden and therefore typically occurs on much longer timescales than fluorescence.

Conclusion

The electronic transition of the 1-phenylpropargyl radical has been successfully characterized through a combination of advanced laser spectroscopy techniques and theoretical calculations. The D₁ ← D₀ transition is observed in the visible region of the electromagnetic spectrum, and its identification has been conclusively confirmed through mass-selective ionization spectroscopy. While the primary spectroscopic parameters have been determined, further research, particularly focused on measuring the excited-state lifetime and calculating a detailed potential energy surface, would provide a more complete picture of the photophysics and photochemistry of this important radical species. Such studies will undoubtedly enhance our understanding of complex chemical environments, from combustion flames to the interstellar medium.

References

The Sonogashira Coupling Reaction: A Core Technical Guide for Drug Discovery and Development

The Sonogashira coupling reaction stands as a cornerstone in the edifice of modern synthetic organic chemistry, particularly within the realm of pharmaceutical development. This powerful and versatile palladium- and copper-catalyzed cross-coupling reaction forges a crucial carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] Its significance lies in the ability to construct complex molecular architectures, such as conjugated enynes and arylalkynes, which are prevalent motifs in a vast array of biologically active molecules.[3][4] The reaction's utility is underscored by its operational simplicity under mild conditions, including room temperature and aqueous media, and its tolerance of a wide range of functional groups, making it an indispensable tool in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[1][5][6]

Core Principles and Mechanism

The Sonogashira reaction traditionally employs a dual catalytic system comprising a palladium(0) complex and a copper(I) salt.[1][3] The reaction mechanism is understood to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

The Palladium Cycle:

-

Oxidative Addition: The cycle commences with the oxidative addition of the aryl or vinyl halide to a coordinatively unsaturated palladium(0) species, forming a palladium(II) intermediate.[3][7]

-

Transmetalation: A copper(I) acetylide, generated in the copper cycle, then transfers the alkyne group to the palladium(II) complex.[7]

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst, thus completing the cycle.[7]

The Copper Cycle:

-

π-Alkyne Complex Formation: The copper(I) salt reacts with the terminal alkyne to form a π-alkyne complex. This coordination increases the acidity of the terminal alkyne proton.[2]

-

Deprotonation: A base, typically an amine which can also serve as the solvent, deprotonates the alkyne, leading to the formation of a copper(I) acetylide intermediate.[1][2] This species is then ready to participate in the transmetalation step of the palladium cycle.

Reaction Parameters and Optimization

The success and efficiency of the Sonogashira coupling are highly dependent on the careful selection of several key parameters.

| Parameter | Common Reagents/Conditions | Considerations & Impact on Reaction |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [Pd(dppe)Cl₂], [Pd(dppp)Cl₂], [Pd(dppf)Cl₂][1][3] | The choice of ligand on the palladium catalyst is crucial. Bulky and electron-rich phosphine ligands can enhance catalytic activity.[3] Catalyst loading is typically low, in the range of 0.02 to 5 mol%.[3] |

| Copper Co-catalyst | CuI, CuBr[1][8] | Copper(I) salts are essential for the classical Sonogashira reaction, as they facilitate the formation of the copper acetylide and increase the reaction rate.[1] However, the presence of copper can lead to the undesirable homocoupling of alkynes (Glaser coupling).[1] |

| Base | Amines (e.g., triethylamine, diethylamine, diisopropylamine), carbonates (e.g., K₂CO₃, Cs₂CO₃)[1][7] | The base is required to neutralize the hydrogen halide byproduct and to deprotonate the terminal alkyne.[1] Amine bases can often serve as the solvent as well. |

| Solvent | THF, DMF, toluene, acetonitrile, or the amine base itself[1][8] | The choice of solvent can influence the solubility of the reactants and catalysts, and thus the reaction rate. Anhydrous and anaerobic conditions are often required, especially in the presence of the copper co-catalyst, to prevent side reactions.[5] |

| Substrates | Aryl/Vinyl Halides: Reactivity order: I > OTf > Br > Cl.[1][7] Alkynes: Terminal alkynes are required. | The reactivity of the halide directly impacts the required reaction conditions; iodides often react at room temperature, while bromides may require heating.[1] A wide range of functional groups on both coupling partners are tolerated.[7][8] |

Copper-Free Sonogashira Coupling: A Valuable Alternative

To circumvent the issue of alkyne homocoupling, copper-free variations of the Sonogashira reaction have been developed.[1] These protocols often employ specific palladium catalysts with nitrogen-based ligands or N-heterocyclic carbenes (NHCs) and are performed in the presence of a base.[1][3] While potentially requiring slightly harsher conditions, copper-free methods offer a cleaner reaction profile and simplify product purification.[2]

Applications in Drug Discovery and Development

The Sonogashira coupling has been instrumental in the synthesis of numerous pharmaceutical agents. Its ability to introduce alkynyl and aromatic moieties is particularly valuable for creating molecules with desired pharmacological properties.[9]

| Drug | Therapeutic Area | Role of Sonogashira Coupling |

| Tazarotene | Psoriasis and Acne | A key step in the synthesis of this retinoid prodrug involves the coupling of an acetylene derivative with a halogenated aromatic compound.[1][2] |

| Altinicline (SIB-1508Y) | Nicotinic Receptor Agonist | The synthesis of this compound utilizes the Sonogashira reaction to construct the core molecular framework.[1] |

Experimental Protocols

Below are representative experimental protocols for both traditional and copper-free Sonogashira coupling reactions.

Protocol 1: Traditional Copper-Co-catalyzed Sonogashira Coupling

This protocol is adapted from a general procedure for the coupling of an aryl halide with a terminal alkyne.[7]

Materials:

-

Aryl halide (1.0 eq)

-

Terminal alkyne (1.1 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 eq)

-

Copper(I) iodide (CuI) (0.025 eq)

-

Diisopropylamine (7.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite®

-

Silica gel for column chromatography

Procedure:

-

To a solution of the aryl halide (0.81 mmol, 1.0 eq) in THF (5 mL) at room temperature, sequentially add Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and the alkyne (1.1 eq).[7]

-

Stir the reaction mixture for 3 hours.[7]

-

Upon completion, dilute the reaction mixture with Et₂O and filter through a pad of Celite®, washing the pad with Et₂O.[7]

-

Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[7]

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.[7]

-

Purify the crude product by flash column chromatography on silica gel to afford the coupled product. The reported yield for a similar reaction was 89%.[7]

Protocol 2: Copper-Free Sonogashira Coupling of 2-Ethynylanthracene

This protocol outlines a general procedure for a copper-free Sonogashira coupling.[6]

Materials:

-

2-Ethynylanthracene (1.0 eq)

-

Aryl halide (1.1 eq)

-

Palladium catalyst (e.g., a complex with N-ligands or NHCs)

-

Base (e.g., a carbonate or an amine)

-

Anhydrous, degassed solvent (e.g., 2-MeTHF)

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 2-ethynylanthracene (1.0 eq), the aryl halide (1.1 eq), the palladium catalyst, and the base.

-

Add the anhydrous, degassed solvent.

-

Thoroughly degas the reaction mixture.

-

Stir the reaction at room temperature or heat as required (typically 25-100 °C).[6]

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool to room temperature and add water.[6]

-

Extract the product with an organic solvent.[6]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for Sonogashira couplings of various substrates.

| Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Iodotoluene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (not specified) | CuI (not specified) | Triethylamine | Triethylamine | 100 | 10 | 95[10] |

| Aryl Halide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | 89[7] |

| Iodobenzene | Phenylacetylene | Pd₁@NC (0.2) | CuI (2) | NEt₃ | MeCN | 80 | 24 | ~90[11] |

Conclusion

The Sonogashira coupling reaction remains a highly relevant and powerful tool in the arsenal of medicinal chemists and drug development professionals. Its ability to efficiently construct C(sp²)-C(sp) bonds under generally mild conditions, coupled with its tolerance for a diverse range of functional groups, ensures its continued application in the synthesis of novel and complex pharmaceutical agents. The development of copper-free protocols has further expanded the utility of this reaction by mitigating side reactions and simplifying purification. A thorough understanding of the reaction mechanism and the influence of various parameters is crucial for its successful implementation and optimization in the pursuit of new therapeutic entities.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 10. scribd.com [scribd.com]

- 11. pubs.acs.org [pubs.acs.org]

The Dual Nature of Terminal Alkynes: An In-depth Technical Guide to their Acidity and Basicity for Researchers and Drug Development Professionals

Introduction

Terminal alkynes, hydrocarbons characterized by a carbon-carbon triple bond at the end of a carbon chain, occupy a unique and pivotal position in organic chemistry. Their distinct electronic structure imparts a fascinating duality of character, enabling them to act as both weak acids and, upon deprotonation, as potent carbon-centered nucleophiles and strong bases. This technical guide provides a comprehensive exploration of the principles governing the acidity and basicity of terminal alkynes, their quantitative characterization, and their application in synthetic methodologies critical to drug discovery and development.

The Acidity of Terminal Alkynes: A Quantitative Perspective

The most distinguishing chemical feature of a terminal alkyne is the notable acidity of the hydrogen atom attached to the sp-hybridized carbon. This acidity, while weak compared to mineral acids or even water, is significantly higher than that of alkanes and alkenes.[1][2] This difference is quantified by the acid dissociation constant (pKa).

The enhanced acidity of terminal alkynes is a direct consequence of the hybridization of the carbon atom involved in the C-H bond.[3][4] An sp-hybridized carbon orbital has 50% s-character, which is greater than that of sp² (33%) and sp³ (25%) hybridized carbons.[5] The greater s-character means the electrons in the sp orbital are held closer to the nucleus, leading to a more electronegative carbon atom that can better stabilize the negative charge in the resulting conjugate base, the acetylide anion.[3][4]

Comparative Acidity of Hydrocarbons

The following table summarizes the approximate pKa values for terminal alkynes in comparison to other classes of hydrocarbons, illustrating the significant impact of hybridization on acidity.

| Compound Class | Example | Hybridization of C-H Bond | Approximate pKa |

| Alkane | Ethane | sp³ | ~50 |

| Alkene | Ethene | sp² | ~44 |

| Terminal Alkyne | Acetylene | sp | ~25 |

Data sourced from various organic chemistry resources.[1][6]

Influence of Substituents on Alkyne Acidity

The nature of the substituent (R group) in a terminal alkyne (R-C≡C-H) can influence its acidity. Electron-withdrawing groups tend to increase acidity by stabilizing the resulting acetylide anion, while electron-donating groups can decrease acidity. The following table provides pKa values for a selection of substituted terminal alkynes, primarily in dimethyl sulfoxide (DMSO), a common solvent for these measurements.

| Terminal Alkyne | R-Group | Approximate pKa (in DMSO) |

| Acetylene | H- | 25 |

| Propyne | CH₃- | 26.5 |

| 1-Butyne | CH₃CH₂- | 26.5 |

| 3-Methyl-1-butyne | (CH₃)₂CH- | 26.6 |

| 3,3-Dimethyl-1-butyne | (CH₃)₃C- | 26.7 |

| Phenylacetylene | C₆H₅- | 28.8 |

| Trimethylsilylacetylene | (CH₃)₃Si- | 26.4 |

Data compiled from the Bordwell pKa database and other sources.[7][8]

The Basicity and Nucleophilicity of Acetylide Anions

The conjugate base of a terminal alkyne, the acetylide anion (R-C≡C:⁻), is a powerful base and a potent nucleophile. The strength of an acetylide anion as a base is inversely related to the acidity of its parent alkyne. To deprotonate a terminal alkyne, a base stronger than the resulting acetylide anion is required. Common bases used for this purpose are sodium amide (NaNH₂, pKa of conjugate acid NH₃ is ~38) and organolithium reagents like n-butyllithium (n-BuLi).[5] Weaker bases, such as sodium hydroxide, are not strong enough to deprotonate terminal alkynes to a significant extent.[1]

The nucleophilic character of acetylide anions is of paramount importance in synthetic organic chemistry, as it allows for the formation of new carbon-carbon bonds.[2] This is a fundamental strategy in the construction of more complex molecular frameworks, a common requirement in drug development.[9]

Applications in Drug Development and Complex Molecule Synthesis

The ability to form new carbon-carbon bonds using acetylide anions has been instrumental in the synthesis of numerous pharmaceutical compounds. A notable example is the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz, used in the treatment of HIV. A key step in its synthesis involves the enantioselective addition of a lithium acetylide to a ketone.[10][11]

The versatility of terminal alkynes and their corresponding acetylides extends to powerful cross-coupling reactions that are mainstays of modern synthetic chemistry.

Signaling Pathways and Reaction Mechanisms

The following diagrams, rendered in Graphviz DOT language, illustrate key reaction pathways involving terminal alkynes and acetylide anions.

Caption: Deprotonation of a terminal alkyne by a strong base.

Caption: SN2 reaction of an acetylide anion with a primary alkyl halide.

Caption: Simplified mechanism of the Sonogashira coupling reaction.

Caption: Simplified mechanism of the Glaser-Hay coupling reaction.

Experimental Protocols

Determination of pKa of a Terminal Alkyne by Potentiometric Titration

This protocol outlines the determination of the pKa of a terminal alkyne, such as phenylacetylene, using potentiometric titration in a non-aqueous solvent.

Materials:

-

Phenylacetylene (or other terminal alkyne)

-

Anhydrous, non-aqueous solvent (e.g., DMSO, acetonitrile)

-

Strong base titrant (e.g., tetrabutylammonium hydroxide in isopropanol)

-

Calibrated pH meter with a combination glass electrode suitable for non-aqueous solutions

-

Burette

-

Stir plate and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Prepare a solution of the terminal alkyne of known concentration (e.g., 0.01 M) in the chosen anhydrous solvent under an inert atmosphere.

-

Calibrate the pH electrode using standard buffer solutions appropriate for the non-aqueous solvent system.

-

Place a known volume of the alkyne solution into a beaker with a stir bar and position it on the stir plate under an inert atmosphere.

-

Immerse the calibrated pH electrode into the solution.

-

Begin stirring the solution gently.

-

Add the strong base titrant in small, precise increments (e.g., 0.1 mL) from the burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH begins to change rapidly, then add smaller increments of the titrant (e.g., 0.05 mL) to accurately capture the equivalence point.

-

Continue the titration well past the equivalence point until the pH plateaus.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).

-

The pKa of the terminal alkyne is equal to the pH at the half-equivalence point.

General Protocol for a Sonogashira Coupling Reaction

This protocol provides a general procedure for the palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl halide.

Materials:

-

Aryl halide (e.g., iodobenzene)

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Anhydrous, degassed solvent (e.g., triethylamine, THF, or a mixture)

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

-

Standard laboratory glassware for air-sensitive reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 4-10 mol%).

-

Add the anhydrous, degassed solvent.

-

Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.

-

If not using an amine as the solvent, add a suitable base (e.g., triethylamine or diisopropylethylamine, 2-3 eq).

-

Stir the reaction mixture at room temperature or heat as necessary (typically between room temperature and 80 °C).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Protocol for a Glaser-Hay Coupling Reaction

This protocol describes the copper-catalyzed oxidative homocoupling of a terminal alkyne.

Materials:

-

Terminal alkyne

-

Copper(I) salt (e.g., CuCl)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Solvent (e.g., acetone, dichloromethane)

-

Oxygen source (e.g., air, pure oxygen)

Procedure:

-

To a round-bottom flask equipped with a stir bar, add the terminal alkyne (1.0 eq) and the copper(I) salt (e.g., 5-10 mol%).

-

Add the solvent and TMEDA (1.0-1.2 eq).

-

Stir the reaction mixture vigorously under an atmosphere of air or by bubbling oxygen through the solution.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

The acidity of terminal alkynes and the nucleophilicity of their corresponding acetylide anions are fundamental concepts with profound implications for organic synthesis. A thorough understanding of the factors influencing their reactivity, coupled with robust experimental protocols, empowers researchers, scientists, and drug development professionals to harness the synthetic potential of this versatile functional group. The ability to form new carbon-carbon bonds with precision and control remains a cornerstone of modern medicinal chemistry, and terminal alkynes will undoubtedly continue to be a valuable tool in the creation of novel therapeutics.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Acidity of Terminal Alkynes - Chemistry Steps [chemistrysteps.com]

- 3. benchchem.com [benchchem.com]

- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 5. Ch 9 : Acidity of Terminal Alkynes [chem.ucalgary.ca]

- 6. chem.indiana.edu [chem.indiana.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. benchchem.com [benchchem.com]

- 10. scribd.com [scribd.com]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of β-Hydroxytriazoles from 3-Phenyl-1-propyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of β-hydroxy-1,4-disubstituted-1,2,3-triazoles via a copper(I)-catalyzed one-pot, three-component reaction. Specifically, it outlines the synthesis using 3-Phenyl-1-propyne, an epoxide (styrene oxide), and sodium azide. This "click chemistry" approach offers high regioselectivity and good yields, furnishing a valuable scaffold for drug discovery and development. The potential pharmacological relevance of β-hydroxytriazoles as enzyme inhibitors is also discussed, with a focus on their potential role in cancer therapy.

Introduction

The 1,2,3-triazole moiety is a key structural motif in medicinal chemistry, known for its metabolic stability and ability to engage in various biological interactions. The development of β-hydroxytriazoles has garnered significant interest due to their potential as bioactive molecules. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful tool for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. The one-pot synthesis from an epoxide, sodium azide, and a terminal alkyne provides a straightforward and atom-economical route to β-hydroxytriazoles.

Synthesis of 1-(1-benzyl-1H-1,2,3-triazol-4-yl)-2-phenylethan-1-ol

The synthesis of the target β-hydroxytriazole from 3-Phenyl-1-propyne is achieved through a one-pot reaction involving the in situ formation of an azido-alcohol from styrene oxide and sodium azide, followed by the copper-catalyzed cycloaddition with 3-Phenyl-1-propyne.

Reaction Scheme:

Experimental Protocol

Materials:

-

3-Phenyl-1-propyne (97%)

-

Styrene oxide (97%)

-

Sodium azide (NaN₃) (99.5%)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (98%)

-

Sodium ascorbate (99%)

-

Deionized water

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

Procedure:

-

To a 50 mL round-bottom flask, add styrene oxide (1.0 mmol, 120.15 mg) and deionized water (10 mL).

-

To this mixture, add sodium azide (1.2 mmol, 78.01 mg) and stir at room temperature for 30 minutes.

-

Next, add 3-Phenyl-1-propyne (1.0 mmol, 116.16 mg), followed by copper(II) sulfate pentahydrate (0.1 mmol, 24.97 mg) and sodium ascorbate (0.2 mmol, 39.62 mg).

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

Upon completion of the reaction (typically 6-8 hours), dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure β-hydroxytriazole.

Data Presentation

The following table summarizes the quantitative data for the synthesis of the β-hydroxytriazole derived from 3-Phenyl-1-propyne.

| Starting Alkyne | Epoxide | Product | Yield (%) |

| 3-Phenyl-1-propyne | Styrene Oxide | 1-(1-benzyl-1H-1,2,3-triazol-4-yl)-2-phenylethan-1-ol | 85[1] |

Potential Pharmacological Application: Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)

β-hydroxytriazole derivatives have been identified as potential inhibitors of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in the biosynthesis of androgens.[2] Elevated AKR1C3 activity is associated with the progression of castration-resistant prostate cancer. Inhibition of this enzyme presents a promising therapeutic strategy.

The diagram below illustrates the simplified signaling pathway of androgen synthesis and the point of inhibition by β-hydroxytriazoles.

Caption: Inhibition of AKR1C3 by β-hydroxytriazoles blocks testosterone synthesis.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of β-hydroxytriazoles.

Caption: Workflow for the one-pot synthesis of β-hydroxytriazoles.

Conclusion

The described one-pot synthesis provides an efficient and direct route to β-hydroxytriazoles from readily available starting materials. The protocol is straightforward and utilizes mild reaction conditions. The resulting β-hydroxytriazole scaffold is of significant interest for the development of novel therapeutic agents, particularly as enzyme inhibitors in cancer-related pathways. Further investigation into the structure-activity relationships of these compounds is warranted to optimize their inhibitory potency and selectivity.

References

Application Notes and Protocols: Synthesis of Indoles from 3-Phenyl-1-propyne

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of indole derivatives using 3-phenyl-1-propyne as a key starting material. The focus is on a metal-free, Brønsted acid-mediated approach, which offers a cost-effective and environmentally friendly alternative to traditional metal-catalyzed methods.

Introduction

The indole scaffold is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. Consequently, the development of efficient and versatile methods for the synthesis of substituted indoles is of significant interest to the scientific community. One modern and practical approach involves the tandem hydroamination-cyclization reaction of terminal alkynes with arylhydrazines. This method circumvents the need for pre-functionalized starting materials, such as ketones or aldehydes, typically required in the classical Fischer indole synthesis.

This protocol details a one-pot synthesis of 2-benzyl-3-methylindole from the reaction of 3-phenyl-1-propyne and phenylhydrazine, utilizing polyphosphoric acid (PPA) as both the catalyst and reaction medium.[1][2][3][4]

Reaction Principle

The synthesis proceeds via a modified Fischer indole synthesis pathway. The reaction is initiated by the Brønsted acid-catalyzed hydrohydrazination of the alkyne (3-phenyl-1-propyne) with an arylhydrazine (e.g., phenylhydrazine).[1][4] This is followed by a one-pot, in-situ cyclization of the resulting hydrazone intermediate to yield the final indole product. Polyphosphoric acid (PPA) plays a crucial role in activating the carbon-carbon triple bond of the alkyne towards nucleophilic attack by the hydrazine, while also facilitating the subsequent cyclization and dehydration steps.[1][4][5]

Experimental Protocols

General Protocol for the Synthesis of 2-Benzyl-3-methylindole

This protocol is based on the metal-free, PPA-mediated tandem hydroamination–cyclization reaction between terminal alkynes and arylhydrazines.[1][4]

Materials:

-

3-Phenyl-1-propyne (ensure purity)

-

Phenylhydrazine (freshly distilled is recommended)

-

Polyphosphoric acid (PPA, 80-85% P₂O₅ content)[6]

-

Toluene (anhydrous)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-